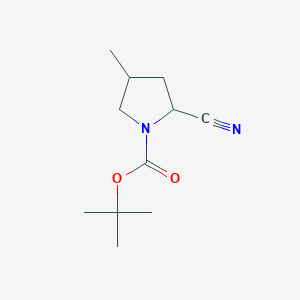
2-Amino-2-(1-methylpiperidin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(1-methylpiperidin-4-yl)acetic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-methylpiperidin-4-yl)acetic acid typically involves the formation of the piperidine ring followed by the introduction of the amino and acetic acid groups. Common synthetic methods include:
Cyclization Reactions: Starting from linear precursors, cyclization reactions can form the piperidine ring.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Acylation: Introduction of the acetic acid group through acylation reactions.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing costs. These methods often involve:
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Catalysis: Using catalysts to increase reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-methylpiperidin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the piperidine ring to form different derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties .
Scientific Research Applications
2-Amino-2-(1-methylpiperidin-4-yl)acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing neurotransmitter release and uptake. It may also interact with enzymes involved in metabolic pathways, altering their activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-methylpyridin-4-yl)acetic acid: Similar structure but with a pyridine ring instead of a piperidine ring.
2-Amino-4-(1-piperidine) pyridine derivatives: Used as dual inhibitors for specific kinases.
Uniqueness
2-Amino-2-(1-methylpiperidin-4-yl)acetic acid is unique due to its specific piperidine ring structure, which imparts distinct pharmacological properties.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-amino-2-(1-methylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C8H16N2O2/c1-10-4-2-6(3-5-10)7(9)8(11)12/h6-7H,2-5,9H2,1H3,(H,11,12) |
InChI Key |
NTKJCVVBECENES-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B12986338.png)

![Ethyl 6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12986355.png)

![tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B12986371.png)









